molecular formula C19H22FNO3 B2753304 3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide CAS No. 1797881-84-5

3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide

Cat. No.: B2753304
CAS No.: 1797881-84-5
M. Wt: 331.387
InChI Key: XAERYJPWISHQBS-UHFFFAOYSA-N
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Description

“3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also has methoxy groups and a fluorine atom, which can significantly affect its chemical properties.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine with a carboxylic acid or its derivative to form the benzamide group. The methoxy groups could be introduced through a methylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, amide group, and methoxy groups. The fluorine atom would be attached to the benzene ring.


Chemical Reactions Analysis

The compound could undergo various chemical reactions. For example, the amide group could be hydrolyzed to yield a carboxylic acid and an amine. The methoxy groups could potentially undergo demethylation under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Alzheimer's Disease Research

  • Serotonin Receptors and Alzheimer's Disease : A study used a serotonin 1A (5-HT1A) molecular imaging probe, structurally related to 3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide, in PET scans to quantify 5-HT1A receptor densities in the brains of Alzheimer's disease patients. This research found significant decreases in receptor densities, correlating with worsening clinical symptoms and neuropathological loads (Kepe et al., 2006).

Synthesis of Fluorinated Compounds

  • Synthesis of Fluorinated Heterocyclic Compounds : Fluorinated compounds, including those related to this compound, have been synthesized for applications in pharmaceutical and chemical industries. These compounds have shown efficacy in creating diverse structures such as pyrazolones and pyrimidines (Shi, Wang, & Schlosser, 1996).

Cancer Research

  • Imaging Sigma-2 Receptor Status in Tumors : Fluorine-containing benzamide analogs, structurally similar to this compound, have been developed for PET imaging of sigma-2 receptors in solid tumors. These compounds showed high tumor uptake and are promising for cancer diagnosis and research (Tu et al., 2007).

Synthesis of Electroactive Polyamides

  • Electroactive Fluorophores : Electroactive polyamides with bis(diphenylamino)-fluorene units, related to the chemical structure of interest, have been synthesized. These polyamides showed excellent solubility, thermal stability, and promising electrochromic characteristics, indicating their potential in materials science applications (Sun et al., 2016).

Chemical Synthesis and Design

  • Synthesis of Fluoronaphthoic Acids : Research in synthesizing mono- and difluoronaphthoic acids, relevant to the structure of this compound, has been conducted. These compounds are significant in various biological applications (Tagat et al., 2002).

Photophysical Studies

  • Anion-Sensing Fluorescent Probes : A study involving a fluorescent molecular system structurally related to the compound demonstrated its ability to sense fluoride ions, indicating its application in analytical chemistry (Sarkar & Samanta, 2007).

Drug Discovery

  • Inhibitors for Kinase Superfamily : Substituted compounds similar to this compound have been identified as potent inhibitors of the Met kinase superfamily, showing promise in the development of new therapeutic agents (Schroeder et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity and biological activity. Proper safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential applications of this compound, particularly in the field of medicinal chemistry. Its synthesis, properties, and biological activity could be further investigated .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO3/c1-4-19(24-3,15-8-6-5-7-9-15)13-21-18(22)14-10-11-17(23-2)16(20)12-14/h5-12H,4,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAERYJPWISHQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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